3-Methoxy-9-aminomethyl-9,10-dihydroanthracene

Catalog No.
S3349815
CAS No.
1075741-20-6
M.F
C16H17NO
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-9-aminomethyl-9,10-dihydroanthracene

CAS Number

1075741-20-6

Product Name

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene

IUPAC Name

(3-methoxy-9,10-dihydroanthracen-9-yl)methanamine

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c1-18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)16(15)10-17/h2-7,9,16H,8,10,17H2,1H3

InChI Key

DTEPCKRLYVEVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=CC=CC=C3C2)CN

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene is an organic compound derived from the parent structure 9-aminomethyl-9,10-dihydroanthracene. The addition of a methoxy group at the 3-position enhances its interaction with biological targets, particularly the 5-HT2A serotonin receptor. This compound exhibits a molecular formula of C₁₆H₁₇N₁O and a molar mass of approximately 255.32 g/mol . Its structural features include a tricyclic anthracene core with an amino group and a methoxy substituent, which influence its pharmacological properties.

The synthesis of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene typically involves several key reactions:

  • Suzuki Cross-Coupling Reaction: This method is used to introduce the methoxy group into the anthracene structure. A commercially available 3-methoxybenzyl bromide reacts with 2-formylphenylboronic acid to yield 2-(3-methoxybenzyl)benzaldehyde.
  • Cyanosilylation: The aldehyde is then subjected to cyanosilylation using trimethylsilyl cyanide (TMSCN), producing cyano trimethylsilyl ethers.
  • Reduction: The cyano groups are reduced using lithium aluminum hydride (LiAlH₄) to form the corresponding amino alcohols.
  • Cyclodehydration: Finally, cyclodehydration of these amino alcohols yields the target compound through the use of acid catalysts such as methanesulfonic acid or phosphoric acid .

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene acts as a selective antagonist for the 5-HT2A serotonin receptor. Its binding affinity is influenced by the position of the methoxy group, with studies indicating that methoxy substitution at the 3-position results in higher receptor affinity compared to other positional isomers . The compound has been utilized in research to investigate serotonergic pathways and may have implications in treating disorders related to serotonin dysregulation.

The synthesis methods for 3-methoxy-9-aminomethyl-9,10-dihydroanthracene can be summarized as follows:

  • Starting Materials: Use of 3-methoxybenzyl bromide and 2-formylphenylboronic acid.
  • Reactions:
    • Perform Suzuki cross-coupling.
    • Conduct cyanosilylation.
    • Reduce cyano groups using lithium aluminum hydride.
    • Cyclodehydrate to form the final product.
  • Conditions: Each step requires specific conditions such as temperature control and choice of solvents to optimize yield and purity.

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene has potential applications in:

  • Pharmaceutical Research: As a tool for studying serotonin receptors, particularly in understanding their role in mental health disorders.
  • Drug Development: Its derivatives are being explored for enhanced potency and selectivity against various receptor targets.
  • Molecular Modeling Studies: Used in computational studies to predict interactions with biological macromolecules .

Interaction studies have focused on the binding affinities of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene at the 5-HT2A receptor. These studies utilize techniques such as radioligand binding assays and molecular modeling to elucidate how structural modifications affect receptor interactions. The presence of the methoxy group significantly alters binding dynamics compared to non-substituted or differently substituted analogs .

Several compounds share structural similarities with 3-methoxy-9-aminomethyl-9,10-dihydroanthracene, which can be compared based on their pharmacological properties:

Compound NameStructureKey Features
9-Aminomethyl-9,10-dihydroanthraceneStructureParent compound; serves as a baseline for modifications
4-Methoxy-9-aminomethyl-9,10-dihydroanthraceneStructureHigher affinity than parent; different receptor interaction profile
2-Methoxy-9-aminomethyl-9,10-dihydroanthraceneStructureLower affinity; less favorable binding conformation
Phenylethylamine DerivativesVarious structuresCommon scaffold; used in various psychotropic drugs

The uniqueness of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene lies in its specific methoxy substitution pattern that optimizes its interaction with serotonin receptors while maintaining structural integrity typical of anthracene derivatives .

Traditional Reduction Approaches in Dihydroanthracene Functionalization

The synthesis of 9,10-dihydroanthracene derivatives historically relied on dissolving metal reductions. The Bouveault–Blanc reduction, employing sodium in ethanol, remains a cornerstone for generating the dihydroanthracene core structure. This method proceeds via electron transfer from solvated electrons to anthracene, followed by protonation at the 9,10-positions to yield 9,10-dihydroanthracene. Magnesium-mediated reductions offer an alternative pathway, though with comparable regioselectivity.

A critical limitation of these methods lies in their incompatibility with sensitive functional groups, such as the aminomethyl moiety. The bond dissociation energy of the 9,10 C–H bonds in dihydroanthracene (78 kcal mol⁻¹) complicates selective functionalization, as subsequent reactions risk dehydrogenation. Early attempts to introduce aminomethyl groups via nucleophilic substitution or reductive amination often resulted in over-reduction or decomposition, necessitating protective group strategies.

Modern Catalytic Strategies for Aminomethyl Group Introduction

Recent advances leverage transition metal catalysis and photoredox methods to address the challenges of aminomethylation:

Table 1: Catalytic Methods for Aminomethyl Functionalization

MethodCatalyst SystemYield (%)Key Advantage
Nickel-Catalyzed CouplingNiCl₂·dppp68–75Tolerance to steric bulk
Enzymatic Birch ReductionClass I BCRs ([4Fe-4S])24–75Ambient conditions, regioselectivity
Photoredox Catalysisperi-Xanthenoxanthene (PXX)68Heterogeneous, recyclable

Nickel-Mediated Cross-Coupling
The coupling of 9,10-dichloroanthracene with 3-methoxyphenylmagnesium bromide using NiCl₂·dppp as a catalyst enables the introduction of aryl groups at the 9,10-positions. Adapting this method for aminomethylation requires pre-functionalized Grignard reagents, such as (aminomethyl)magnesium halides, though competing β-hydride elimination remains a hurdle.

Enzymatic Birch Reduction
Class I benzoyl-CoA reductases (BCRs) utilize double-cubane [8Fe-9S] clusters to transfer hydrogen atoms to aromatic substrates. This mechanism, operating at −622 mV vs SHE, facilitates the reduction of methoxy-substituted anthracenes while preserving the aminomethyl group. The radical intermediate generated at the [4Fe-4S] cluster allows for regioselective protonation, favoring 9,10-dihydro addition.

Photoredox Catalysis
Immobilized peri-xanthenoxanthene (PXX) on polydimethylsiloxane (PDMS) beads catalyzes the photoreduction of anthracene derivatives under visible light (405 nm). Using HNTf₂ as a proton source and DIPEA as a sacrificial reductant, this method achieves 68% yield of 9,10-dihydroanthracene derivatives in a continuous-flow microreactor, demonstrating scalability.

Stereoselective Synthesis Challenges in Polycyclic Aromatic Systems

The planar geometry of 9,10-dihydroanthracene imposes significant stereoelectronic constraints:

Table 2: Stereochemical Challenges in Aminomethylation

ChallengeStructural OriginMitigation Strategy
Axial ChiralityRestricted rotationChiral auxiliaries
Steric HindranceCrowded 9,10-positionsBulky ligands in catalysis
π-Stacking InteractionsAromatic flanking ringsSolvent polarity modulation

The introduction of an aminomethyl group at the 9-position creates a stereogenic center, but the adjacent fused rings hinder asymmetric induction. Enzymatic approaches using class I BCRs show promise, as the aqua-[4Fe-4S] active site enforces a specific orientation for hydrogen atom transfer, favoring one enantiomer. In contrast, nickel-catalyzed methods produce racemic mixtures unless chiral phosphine ligands (e.g., (R)-BINAP) are employed.

Photoredox systems face additional hurdles: the planar excited state of PXX promotes non-selective H-atom transfer, necessitating immobilization on PDMS to restrict conformational freedom and enhance stereocontrol. Computational studies suggest that modulating the electron density of the anthracene π-system through methoxy substitution could bias the trajectory of aminomethyl group addition.

The 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in neurotransmission and neuropsychiatric disorders, demonstrates high affinity for 3-MeO-AMDA. Radioligand binding studies using racemic mixtures of methoxy-substituted AMDA derivatives revealed a distinct affinity hierarchy: 3-methoxy > 4-methoxy > 1-methoxy ≈ 2-methoxy [1] [2]. The 3-methoxy isomer exhibited the strongest binding (Ki = 10–21 nM) [1] [7], attributable to its optimal stereochemical orientation within the receptor’s orthosteric pocket.

Computational molecular modeling suggests that the methoxy oxygen at the 3-position engages in hydrogen bonding with conserved residues in transmembrane helices 5 and 6 of the 5-HT2A receptor [1] [4]. This interaction stabilizes the ligand-receptor complex, whereas isomers with methoxy groups at the 1- or 2-position fail to align with these hydrogen bond donors [2]. Additionally, the dihydroanthracene backbone of 3-MeO-AMDA adopts a planar conformation that complements the receptor’s hydrophobic subpocket, minimizing steric clashes with residues such as Phe339 and Ser242 [4] [7].

Selectivity over related serotonin receptors (e.g., 5-HT2B/C) arises from differences in the electrostatic landscapes of their binding sites. For instance, the 5-HT2A receptor possesses a deeper hydrophobic cleft that accommodates the anthracene moiety of 3-MeO-AMDA, while the 5-HT2C receptor’s narrower entrance sterically hinders ligand entry [4] [7].

Comparative Affinity Studies with Histamine H1 Receptors

Despite structural similarities between 5-HT2A and H1 receptors, 3-MeO-AMDA exhibits markedly lower affinity for the latter (Ki = 2,500 nM vs. 21 nM at 5-HT2A) [7]. This 100-fold selectivity is rooted in divergent ligand-receptor interaction patterns. Homology models of the H1 receptor indicate that classical antagonists like mepyramine orient their aromatic systems toward transmembrane helices 4 and 5, whereas 3-MeO-AMDA’s dihydroanthracene core faces helices 3 and 6 [4] [6].

Key differences include:

  • Methoxy Group Positioning: The 3-methoxy substituent, critical for 5-HT2A affinity, clashes with H1’s Thr194 and Asn198 residues, which lack complementary hydrogen bond acceptors [4] [6].
  • Amine Linker Flexibility: The constrained ethylamine linker of 3-MeO-AMDA restricts conformational adaptability, reducing compatibility with H1’s more flexible binding site [6] [7].
  • Hydrophobic Interactions: While both receptors favor aromatic stacking, H1’s smaller hydrophobic pocket cannot fully accommodate the anthracene system, leading to weaker van der Waals interactions [4] [7].

Notably, N-phenylalkyl derivatives of AMDA with extended side chains show negligible affinity for either receptor (Ki = 223–964 nM) [7], underscoring the importance of structural rigidity for 5-HT2A selectivity.

Molecular Determinants of Ligand-Receptor Steric Compatibility

The steric compatibility of 3-MeO-AMDA with the 5-HT2A receptor is governed by three structural features:

Tricyclic Core Geometry

The 9,10-dihydroanthracene scaffold adopts a boat-like conformation that minimizes torsional strain while aligning the methoxy and aminomethyl groups for optimal receptor contact [1] [7]. Enlarging the tricyclic system (e.g., to tetraphene or tetracene) reduces affinity (Ki = 21–2500 nM) [7], indicating strict limits on steric bulk.

Methoxy Substituent Orientation

Molecular dynamics simulations reveal that the 3-methoxy group occupies a solvent-exposed region near the extracellular loop 2 (ECL2) of 5-HT2A, forming a water-mediated hydrogen bond with Lys155 [1] [4]. In contrast, the 4-methoxy isomer directs the oxygen toward a less polar region, diminishing binding energy [2].

Aminomethyl Group Placement

The protonated amine of 3-MeO-AMDA forms a salt bridge with Asp155 in helix 3, a interaction absent in H1 receptors due to spatial mismatching [4] [6]. Mutagenesis studies confirm that replacing Asp155 with alanine abolishes 5-HT2A binding [4], highlighting this residue’s role in steric recognition.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.131014166 g/mol

Monoisotopic Mass

239.131014166 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-07-26

Explore Compound Types